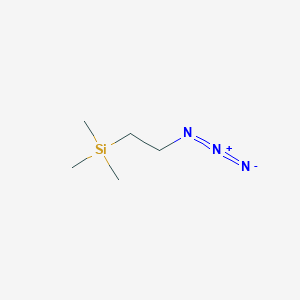

(2-Azidoethyl)trimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Azidoethyl)trimethylsilane is a chemical compound that is not commonly found in nature . It is used in laboratory settings and for the synthesis of other substances .

Synthesis Analysis

The synthesis of azido(trimethylsilyl)acetylene, a related compound, was performed by treating the iodonium salt with highly soluble hexadecyltributylphosphonium azide (QN3) at -40 °C . This product is very unstable, but it can be trapped by the click reaction with cyclooctyne to give the corresponding 1,2,3-triazole .Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its overall structure .Chemical Reactions Analysis

The thermal or photochemical decay of azide leads to cyano(trimethylsilyl)carbene . This is demonstrated not only by quantum chemical calculations, but also by the trapping reactions with the help of isobutene .Applications De Recherche Scientifique

Synthesis of Azido(trimethylsilyl)acetylene

The synthesis of azido(trimethylsilyl)acetylene was performed by treating the iodonium salt with highly soluble hexadecyltributylphosphonium azide at -40 °C . This product is very unstable, but it can be trapped by the click reaction with cyclooctyne to give the corresponding 1,2,3-triazole .

Characterization of Azido(trimethylsilyl)acetylene

The synthesized azido(trimethylsilyl)acetylene can be directly characterized by 1H- and 13C-NMR data as well as IR-spectra, which were measured in solution at low temperature and in the gas phase .

Decay of Azido(trimethylsilyl)acetylene

The thermal or photochemical decay of azide leads to cyano(trimethylsilyl)carbene . This is demonstrated not only by quantum chemical calculations, but also by the trapping reactions with the help of isobutene .

Synthesis of Heterocycles

Organic azides, such as (2-Azidoethyl)trimethylsilane, have been used in the synthesis of various heterocycles of the five-member ring with one heteroatom, such as pyrroles .

Synthesis of Heterocycles with Two Heteroatoms

They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Study of Reactive Intermediates

The study of reactive intermediates is another application of (2-Azidoethyl)trimethylsilane. The compound is used in the study of carbenes, ethynyl azides, and their reactions .

Safety And Hazards

Propriétés

IUPAC Name |

2-azidoethyl(trimethyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3Si/c1-9(2,3)5-4-7-8-6/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXPRAZPJMRNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Azidoethyl)trimethylsilane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2934995.png)

![N-(3-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2934996.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934997.png)

![8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2935007.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile](/img/structure/B2935009.png)